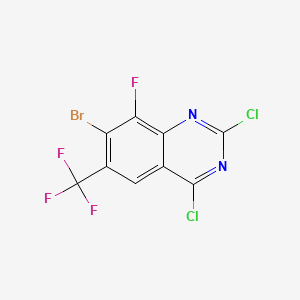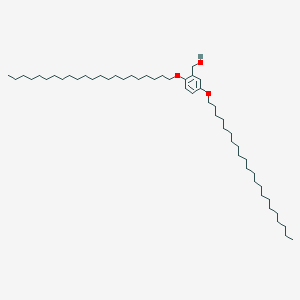
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a phenylmethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 5-fluoro-2-phenylmethoxybenzene and ®-2-chloropropanol.
Reaction Conditions: The reaction may involve nucleophilic substitution, where the hydroxyl group of ®-2-chloropropanol attacks the aromatic ring of 5-fluoro-2-phenylmethoxybenzene under basic conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
類似化合物との比較
Similar Compounds
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of propanol.
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
The unique combination of the fluorine atom and the phenylmethoxy group in (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H17FO2 |
|---|---|
分子量 |
260.30 g/mol |
IUPAC名 |
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H17FO2/c1-12(18)9-14-10-15(17)7-8-16(14)19-11-13-5-3-2-4-6-13/h2-8,10,12,18H,9,11H2,1H3/t12-/m1/s1 |
InChIキー |
PNYZJRKEDZZXRF-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
正規SMILES |
CC(CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)





